molecular formula C12H8ClF2N3O B2781698 2-Chloro-N-[4-(3,4-difluorophenyl)pyrimidin-2-yl]acetamide CAS No. 2411306-94-8

2-Chloro-N-[4-(3,4-difluorophenyl)pyrimidin-2-yl]acetamide

Cat. No. B2781698
M. Wt: 283.66
InChI Key: GKKJOPKKVNEDEL-UHFFFAOYSA-N
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Description

“2-Chloro-N-[4-(3,4-difluorophenyl)pyrimidin-2-yl]acetamide” is a chemical compound with the molecular formula C12H8ClF2N3O . It is a solid substance with a molecular weight of 283.66.


Molecular Structure Analysis

The molecular structure of “2-Chloro-N-[4-(3,4-difluorophenyl)pyrimidin-2-yl]acetamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

Again, while specific chemical reactions involving “2-Chloro-N-[4-(3,4-difluorophenyl)pyrimidin-2-yl]acetamide” are not available, similar compounds have been involved in reactions such as the Diels–Alder reaction .


Physical And Chemical Properties Analysis

“2-Chloro-N-[4-(3,4-difluorophenyl)pyrimidin-2-yl]acetamide” is a solid substance with a molecular weight of 283.66. Its density is 1.444g/cm3 , and it has a melting point of 110-112ºC .

Safety And Hazards

This compound is considered harmful, as indicated by the GHS07 pictogram . It has hazard statements H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “2-Chloro-N-[4-(3,4-difluorophenyl)pyrimidin-2-yl]acetamide” are not available, research into similar compounds continues to be an active area of study. For instance, new molecules featuring similar scaffolds are being designed and synthesized as potential CDK2 targeting compounds .

properties

IUPAC Name

2-chloro-N-[4-(3,4-difluorophenyl)pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2N3O/c13-6-11(19)18-12-16-4-3-10(17-12)7-1-2-8(14)9(15)5-7/h1-5H,6H2,(H,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKJOPKKVNEDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=NC=C2)NC(=O)CCl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[4-(3,4-difluorophenyl)pyrimidin-2-yl]acetamide

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